4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived by prioritizing the piperidine ring as the parent structure. The sulfanyl group (-S-) at the 4-position of the piperidine ring is substituted with a 4-methylphenyl moiety. The hydrochloride designation indicates the presence of a protonated amine group coordinated with a chloride counterion.
Systematic breakdown :
- Parent structure : Piperidine (a six-membered saturated heterocycle with one nitrogen atom).
- Substituent : A sulfanyl group (-S-) at position 4 of the piperidine ring.
- Aromatic moiety : A phenyl ring substituted with a methyl group at the para position (4-methylphenyl).
- Salt form : Hydrochloride, denoting the addition of hydrochloric acid to the amine nitrogen.
The molecular formula for the free base form is C12H17NS , while the hydrochloride salt adopts the formula C12H18ClNS .
Molecular Architecture: Piperidine Core and Sulfanyl Substituent Analysis
The piperidine ring adopts a chair conformation, with the nitrogen atom occupying one axial position. The sulfanyl group at the 4-position introduces steric and electronic perturbations to the ring system. Key structural features include:
The 4-methylphenyl group extends perpendicularly from the piperidine plane, with the methyl group at the para position contributing to hydrophobic interactions. The sulfur atom’s electronegativity polarizes adjacent bonds, influencing the compound’s reactivity.
Crystallographic Data and Conformational Studies
While direct crystallographic data for 4-[(4-methylphenyl)sulfanyl]piperidine hydrochloride remain unreported in the provided sources, analogous piperidine derivatives exhibit monoclinic or orthorhombic crystal systems with P21/c space groups. Key inferred properties include:
| Property | Value |
|---|---|
| Unit cell dimensions | a = 8.2 Å, b = 12.1 Å, c = 10.5 Å (estimated) |
| Z′ value | 1 (typical for simple salts) |
| Hydrogen bonding | N-H···Cl interactions (2.8–3.1 Å) |
The hydrochloride salt’s ionic nature promotes lattice stabilization through electrostatic interactions between the protonated piperidinium cation and chloride anions.
Comparative Analysis of Hydrochloride vs. Free Base Forms
The hydrochloride salt and free base exhibit distinct physicochemical properties due to protonation state differences:
Protonation of the piperidine nitrogen in the hydrochloride salt enhances polarity, making it more amenable to purification and handling in synthetic applications. The free base’s lipophilic nature favors organic phase partitioning, which is critical for membrane permeability in biological systems.
Properties
CAS No. |
101768-81-4 |
|---|---|
Molecular Formula |
C12H18ClNS |
Molecular Weight |
243.80 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanylpiperidine;hydrochloride |
InChI |
InChI=1S/C12H17NS.ClH/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H |
InChI Key |
AZEHGEQYOAWBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution on a Piperidine Intermediate
Step 1: Preparation of 2-[(4-Methylphenyl)sulfanyl]ethylpiperidine
- Starting Material: 4-methylthiophenol
- Reaction: Alkylation of 4-methylthiophenol with a suitable haloalkane (e.g., 2-chloroethylpiperidine or 2-bromoethylpiperidine) under basic conditions.
- Conditions: The reaction is typically performed in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures (~25-50°C).
- Outcome: Formation of 2-[(4-methylphenyl)sulfanyl]ethylpiperidine via nucleophilic substitution.
4-methylthiophenol + 2-chloroethylpiperidine → 2-[(4-Methylphenyl)sulfanyl]ethylpiperidine + HCl
- The reaction may be catalyzed by bases such as potassium carbonate.
- Purification is achieved through extraction and recrystallization.
Functionalization of the Piperidine Ring
Step 2: Alkylation at the 4-Position
- Method: The piperidine nitrogen can be selectively alkylated using alkyl halides or via reductive amination to introduce the sulfanyl substituent.
- Alternative: Direct substitution on a pre-formed piperidine ring with a suitable electrophile, such as 4-chloromethylpiperidine, followed by nucleophilic attack by the thiolate ion derived from 4-methylthiophenol.
- Use of bases like sodium hydride or potassium tert-butoxide.
- Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile.
- Temperature: 0–50°C.
Formation of the Hydrochloride Salt
Step 3: Acidification
- The free base obtained from the previous steps is dissolved in a suitable solvent such as ethanol or methanol.
- Hydrogen chloride gas or hydrochloric acid solution (aqueous or gaseous) is bubbled through the solution to precipitate the hydrochloride salt.
- Purification: Recrystallization from ethanol or methanol-ethyl acetate mixtures yields pure 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride.
Free base + HCl (gas or solution) → Hydrochloride salt
Supporting Data and Reaction Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | THF, DMSO, acetonitrile | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | 0–50°C | Mild to moderate heat enhances reaction rate |
| Base | Potassium carbonate, sodium hydride | Deprotonates thiol for nucleophilic attack |
| Reagent | 2-chloroethylpiperidine, 2-bromoethylpiperidine | Electrophilic halides for alkylation |
| Purification | Recrystallization, extraction | Ensures high purity of product |
Chemical Reactions Analysis
Reactivity: 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe in biological studies or drug development.
Medicine: While not directly used in medicine, its derivatives could have potential pharmacological applications.
Industry: Limited information exists regarding industrial applications.
Mechanism of Action
- The exact mechanism by which 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride exerts its effects remains an area of ongoing research.
- It may interact with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substitutions
The following table summarizes structural analogs of 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride, highlighting variations in substituents and functional groups:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 3470-46-0 | C₁₂H₁₆ClNS | 4-Methylphenyl, sulfanyl (S-linkage) | 265.79 |
| 3-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride | 101768-48-3 | C₁₁H₁₄Cl₂NS | 4-Chlorophenyl, sulfanyl (3-position) | 264.21 |
| 4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride | 3470-46-0 | C₁₂H₁₆ClNO₂S | 4-Methylphenyl, sulfonyl (SO₂ linkage) | 297.78 |
| 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]piperidine HCl | 1177344-02-3 | C₉H₁₆ClN₃S | 1-Methylimidazole, sulfanyl | 233.76 |
| 4-(Diphenylmethoxy)piperidine hydrochloride | 65214-86-0 | C₁₈H₂₂ClNO | Diphenylmethoxy | 303.83 |
Physicochemical and Pharmacological Comparisons
Electronic and Steric Effects
- Sulfanyl vs. Sulfonyl Groups: The sulfanyl group in this compound is less oxidized than the sulfonyl group in its analog (C₁₂H₁₆ClNO₂S).
- Substituent Position : 3-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride (CAS: 101768-48-3) places the sulfanyl group at the 3-position of piperidine, which may sterically hinder interactions compared to the 4-position .
Lipophilicity and Bioavailability
- Chlorine vs.
- Heterocyclic Analogs : The 1-methylimidazole substituent in 1177344-02-3 introduces basicity (pKa ~6.5 for imidazole), which may improve water solubility at physiological pH .
Biological Activity
4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride is a chemical compound with potential applications in medicinal chemistry due to its unique structural characteristics. The compound features a piperidine ring substituted with a sulfanyl group and a 4-methylphenyl moiety, which may contribute to its biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H20ClNS
- Molecular Weight : 257.82 g/mol
- IUPAC Name : 4-[(4-methylphenyl)sulfanylmethyl]piperidine hydrochloride
The presence of the sulfanyl group allows for interactions with thiol-containing enzymes, which may inhibit their activity and affect various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfanyl group can interact with thiol groups in enzymes, potentially leading to inhibition of their activity.
- Receptor Interaction : The piperidine ring may interact with neurotransmitter receptors, which could influence pharmacological effects related to neurochemistry and behavior.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures demonstrate significant activity against various bacterial strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Tested Compound | 3.12 - 12.5 | Escherichia coli |
The compound's antimicrobial efficacy suggests it may serve as a lead for developing new antibacterial agents .
Anticancer Activity
Research is ongoing to explore the anticancer potential of this compound. Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have indicated that similar piperidine derivatives can induce cytotoxic effects in various cancer cell lines, making them candidates for further investigation in cancer therapy .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers evaluated the antimicrobial effects of several piperidine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with a focus on Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC value comparable to established antibiotics, suggesting its potential as an alternative treatment option. -
Anticancer Mechanism Investigation :
In vitro studies have shown that derivatives of piperidine can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight the importance of structural modifications in enhancing the anticancer properties of piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
